molecular formula C20H38O B8577382 3,7,11,15-Tetramethylhexadec-2-enal CAS No. 120467-03-0

3,7,11,15-Tetramethylhexadec-2-enal

Cat. No.: B8577382
CAS No.: 120467-03-0
M. Wt: 294.5 g/mol
InChI Key: RAFZYSUICBQABU-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylhexadec-2-enal is a branched-chain aldehyde derived from terpenoid metabolism. These compounds are critical intermediates in chlorophyll degradation and vitamin K1 biosynthesis.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3,7,11,15-Tetramethylhexadec-2-enal in complex mixtures?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Derivatization using trimethylsilyl (TMS) reagents improves volatility and detection sensitivity for oxidation products like diols formed during photooxidation or autoxidation. For structural confirmation, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to resolve stereoisomerism and fragmentation patterns . Physical properties such as boiling point (342.4°C) and refractive index (1.447) aid in method optimization .

Q. How can researchers design experiments to synthesize enantiomerically pure (2E,7R,11R)-3,7,11,15-Tetramethylhexadec-2-enal?

Advanced Research Question
Enantioselective synthesis requires chiral starting materials, such as (2E,7R,11R)-phytol, followed by oxidation using activated MnO₂ in dichloromethane under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Stereochemical integrity is confirmed via polarimetry and comparison of 1H^{1}\text{H}-NMR chemical shifts with known diastereomers (e.g., C-7 and C-11 methyl groups show distinct splitting patterns) .

Q. What experimental challenges arise in pyrolyzing phytol to produce this compound, and how can they be mitigated?

Advanced Research Question
Pyrolysis of phytol yields <0.2% mol of the target compound due to competitive evaporation and thermal decomposition. To enhance yield:

  • Use flash pyrolysis with rapid heating (>500°C/s) to minimize evaporation.
  • Optimize carrier gas flow rates to reduce residence time in high-temperature zones.
  • Analyze products via GC-MS with a non-polar capillary column (e.g., DB-5) to separate low-abundance aldehydes from hydrocarbon fragments .

Q. How do stereochemical variations at C-7 and C-11 impact the biological activity of this compound?

Advanced Research Question
The (7R,11R) configuration is critical for pheromone activity in insects like the Moroccan locust. Evaluate diastereomers via electrophysiological assays (e.g., electroantennography) and behavioral bioassays. Synthesize all four diastereoisomers using chiral synthons (e.g., (R)-citronellal for C-7 and C-11 stereocenters) and compare dose-response curves. Natural (7R,11R)-phytal exhibits 10-fold higher activity than racemic mixtures .

Q. How can researchers reconcile contradictions in reported yields of this compound from phytol pyrolysis?

Advanced Research Question
Discrepancies arise from differences in pyrolysis conditions (e.g., temperature gradients, sample loading). Standardize protocols using microgram-scale pyrolysis-GC/MS systems to control heating rates and quantify yields via internal standards (e.g., deuterated phytol). Cross-validate with synthetic standards to distinguish between thermal degradation and evaporation artifacts .

Q. What methodologies are effective in characterizing photooxidation products of this compound in environmental samples?

Advanced Research Question
Use GC-QTOF (quadrupole time-of-flight) to resolve isobaric diols (e.g., 1,2- vs. 1,4-diols) formed during autoxidation. Derivatize with TMS and analyze fragmentation patterns (e.g., m/z 221 for 1,2-diols vs. m/z 205 for 1,4-diols). Combine with 13C^{13}\text{C}-NMR to confirm double bond positions in oxidation products .

Q. How can the purity of this compound be quantified in pharmaceutical-grade formulations?

Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Use a C18 column and isocratic elution with acetonitrile/water (95:5). Validate against USP/Ph.Eur. monographs for phytonadione (Vitamin K1), which shares structural motifs. Purity thresholds (97–102%) are enforced via pharmacopeial standards .

Q. What role does the E/Z isomerism of the C-2 double bond play in the compound’s stability and reactivity?

Advanced Research Question
The (2E)-isomer is thermodynamically favored due to reduced steric hindrance between the C-3 methyl group and the alkyl chain. Monitor isomerization via 1H^{1}\text{H}-NMR (δ 5.3–5.5 ppm for vinyl protons) under thermal stress. Kinetic studies show Z→E isomerization occurs at >80°C, requiring storage at ≤4°C to prevent degradation .

Q. How can computational modeling aid in predicting the environmental fate of this compound?

Advanced Research Question
Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-H bonds, predicting sites prone to oxidation. Use EPI Suite to estimate biodegradation half-lives (e.g., 60–90 days in aerobic soils) and partition coefficients (log Kow ≈ 9.2), indicating high bioaccumulation potential .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Advanced Research Question
For ester derivatives (e.g., phytyl acetate), employ Steglich esterification with DCC/DMAP catalysis. For pheromone analogs, introduce fluorine at C-2 via radical-mediated allylic fluorination. Purify via silica gel chromatography and confirm regioselectivity via 19F^{19}\text{F}-NMR .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₀H₃₈O (aldehyde form; inferred from related compounds).
  • Stereochemistry : The (E)-configuration is common in natural derivatives, as seen in phytol and vitamin K1 precursors .
  • Natural Occurrence : Found in microalgae (e.g., Chlorella vulgaris) and plant extracts, often as degradation products of chlorophyll or phytol .
  • Applications : Precursors for fragrances, pharmaceuticals (e.g., vitamin K1), and biofuels .

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3,7,11,15-Tetramethylhexadec-2-enal and its analogs:

Compound Name Molecular Formula Functional Group Molecular Weight Key Features Sources/Applications Distinguishing Fragments (GC-MS)
3,7,11,15-Tetramethylhexadec-2-ene C₂₀H₄₀ Alkene (C=C) 280.53 Major pyrolysis product of chlorophyll; E-configuration dominates Biofuel precursor, natural hydrocarbons m/z 280 (molecular ion)
Phytol (3,7,11,15-Tetramethylhexadec-2-en-1-ol) C₂₀H₄₀O Alcohol (-OH) 296.53 Antioxidant; esterified in vitamin K1 Pharmaceuticals, cosmetics m/z 353 (α-cleavage of TMS derivatives)
Neophytadiene C₂₀H₃₈ Diene (two C=C) 278.5 Dehydration product of phytol; thermal degradation marker Biomarker in fossil fuels m/z 278 (molecular ion)
3,7,11,15-Tetramethylhexadec-2-enyl acetate C₂₂H₄₂O₂ Ester (-OAc) 338.57 Fragrance component; stable derivative of phytol Perfumery, flavoring agents m/z 245 (α-cleavage)
Vitamin K1 (Phytomenadione) C₃₁H₄₆O₂ Naphthoquinone 450.7 (E,7R,11R)-stereochemistry critical for biological activity Blood coagulation, animal feed additives m/z 450 (molecular ion)
(Z)-3,7,11,15-Tetramethylhexadec-2-enoic acid C₂₀H₃₈O₂ Carboxylic acid 310.5 Rare isomer with Z-configuration; antimicrobial properties Moss extracts, bioactive compounds m/z 310 (molecular ion)

Structural and Functional Analysis

Double Bond Position and Configuration

  • The 2-enal/ene/ol derivatives share a double bond at position 2, but stereochemistry (E vs. Z) and functional groups (aldehyde, alcohol, ester) dictate reactivity. For example: The (E)-isomer of phytol is essential for vitamin K1 biosynthesis, while (Z)-isomers are less biologically active . Neophytadiene’s conjugated diene system increases thermal stability compared to mono-alkenes like 3,7,11,15-Tetramethylhexadec-2-ene .

Molecular Weight and Polarity

  • Alcohol (phytol) and ester derivatives have higher molecular weights and polarities than the parent alkene, influencing their solubility and extraction methods. Phytol’s hydroxyl group enables hydrogen bonding, making it more hydrophilic than its alkene counterpart .

Analytical Signatures

  • GC-MS fragmentation patterns differentiate these compounds: Phytol derivatives show α-cleavage fragments at m/z 353 (TMS ethers) . Vitamin K1’s naphthoquinone core produces a dominant molecular ion at m/z 450 .

Natural Product Chemistry

  • Microalgae and Plant Sources :
    • 3,7,11,15-Tetramethylhexadec-2-ene is a major component in Chlorella vulgaris (9.76% of volatile compounds) and Botryococcus braunii pyrolysis products .
    • Phytol and its diol derivatives are biomarkers for chlorophyll photooxidation in environmental samples .

Industrial and Pharmaceutical Relevance

  • Vitamin K1 Synthesis : The (E,7R,11R)-phytol side chain in vitamin K1 is critical for binding to coagulation enzymes. Synthetic routes emphasize stereochemical precision .
  • Fragrance Industry : Esterified forms (e.g., acetate) enhance volatility and stability, making them ideal for perfumes .

Properties

CAS No.

120467-03-0

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-2-enal

InChI

InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15-19H,6-14H2,1-5H3

InChI Key

RAFZYSUICBQABU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-2-trimethylsilyloxyethylene (1 g, 5.3 mmol) in anhydrous ethyl ether (10 cc) is introduced under an argon atmosphere into a 50-cc round-bottomed flask. The mixture is cooled to -70° C. and a 1.2M solution (8 cc) of tert-butyllitium in pentane is then added. Stirring is performed for 90 minutes at -70° C. and then 6,10,14-trimethyl-2-pentadecanone (1.19 g) is added in solution in anhydrous ethyl ether (3 cc). The temperature is allowed to rise to about -15° C. and stirring is continued for 1 hour. The solution is cooled to -60° C. and 3N hydrochloric acid (7 cc) is then added over 15 minutes. Stirring is performed for 30 minutes at 10° C. After extracting with ether, washing the ether phases until neutral, drying the ether phases over magnesium sulphate, filtering and evaporating off the solvents, a product is obtained and is purified by flash chromatography. 3,7,11,15-Tetramethyl-2-hexadecenal (1.05 g) is thus obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 17.4 mL (202 mmol) of oxalyl chloride was dissolved in methylene chloride (300 mL). 36 mL (0.51 mol) of dimethyl sulfoxide was slowly added dropwise to the mixture at −78° C. After the mixture was stirred for 15 min, 50 g (0.17 mol) of phytol was added, followed by stirring for 1 hour at the same temperature. After addition of 94 mL (0.68 mol) of triethylamine, the reaction mixture was allowed to warm up to room temperature. The mixture was concentrated with methylene chloride, and the residue was diluted with diethylether, and the solution was washed saturated brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 3,7,11,15-tetramethylhexadec-2-en-1-al as a crude product.
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